molecular formula C13H14N4O3 B3012366 N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide CAS No. 309950-83-2

N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide

Cat. No. B3012366
Key on ui cas rn: 309950-83-2
M. Wt: 274.28
InChI Key: WPYWEQWOZOUVTC-UHFFFAOYSA-N
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Patent
US06906065B2

Procedure details

A solution of 1-(3-aminopropyl)imidazole (3.87 ml, 33 mmol) in ethanol (65 ml) was added to 4-nitrobenzoyl chloride (4.0 g, 22 mmol) and the mixture stirred at ambient temperature for 24 hours. The volatiles were removed by evaporation and the residue was dissolved in ethyl acetate, washed with water and dried. The solvent was removed by evaporation, the residue was triturated with hexane and the product collected by filtration to give the title compound (3.2 g, 55%). NMR: 1.98 (t, 2H), 3.24 (q, 2H), 4.01 (t, 2H), 6.87 (s, 1H), 7.19 (s, 1H), 7.64 (s, 2H), 8.15 (d, 2H), 8.30 (d, 2H); 8.80 (t, 1H); m/z 275 (MH)+.
Quantity
3.87 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1.[N+:10]([C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=1)([O-:12])=[O:11]>C(O)C>[N:5]1([CH2:4][CH2:3][CH2:2][NH:1][C:17]([C:16]2[CH:15]=[CH:14][C:13]([N+:10]([O-:12])=[O:11])=[CH:21][CH:20]=2)=[O:18])[CH:9]=[CH:8][N:7]=[CH:6]1

Inputs

Step One
Name
Quantity
3.87 mL
Type
reactant
Smiles
NCCCN1C=NC=C1
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was triturated with hexane
FILTRATION
Type
FILTRATION
Details
the product collected by filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(C=NC=C1)CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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